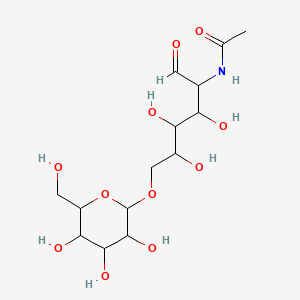

N-Acetylallolactosamine

Description

N-Acetylallolactosamine (Galβ1-6GlcNAc) is a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked via a β1-6 glycosidic bond. It is an isomer of N-acetyllactosamine (Galβ1-4GlcNAc), differing only in the position of the glycosidic linkage. This structural variation significantly impacts its biochemical properties and applications. N-Acetylallolactosamine is less common in natural glycoconjugates compared to its β1-4 counterpart but serves as a critical intermediate in synthetic glycobiology, particularly for generating branched oligosaccharides or specialized glycoclusters .

Properties

Molecular Formula |

C14H25NO11 |

|---|---|

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[3,4,5-trihydroxy-1-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(18)15-6(2-16)9(20)10(21)7(19)4-25-14-13(24)12(23)11(22)8(3-17)26-14/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18) |

InChI Key |

FGYNENQLWILFLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylallolactosamine can be synthesized through enzymatic methods using glycosyltransferases or glycosidases. One common method involves the use of β-galactosidase from Bacillus circulans, which facilitates the transfer of galactose to N-acetylglucosamine. The reaction is typically conducted at 15°C and pH 5.0, resulting in high yields with minimal contamination from its isomer, N-acetyllactosamine .

Industrial Production Methods: Industrial production of N-Acetylallolactosamine often involves the use of β-galactosidase enzymes to ensure high regioselectivity and yield. The process may include steps to purify the compound from mixtures containing its isomers, such as treating the mixture with β-galactosidase capable of cleaving β-1,6-glycoside bonds .

Chemical Reactions Analysis

Types of Reactions: N-Acetylallolactosamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-Acetylallolactosamine has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of complex carbohydrates and glycoconjugates.

Biology: It plays a role in studying cellular recognition and differentiation processes.

Medicine: It is involved in the development of therapeutic agents targeting specific carbohydrate-binding proteins.

Industry: It is used in the production of prebiotic compounds and functional foods

Mechanism of Action

N-Acetylallolactosamine exerts its effects by interacting with specific carbohydrate-binding proteins, such as lectins. These interactions facilitate various biological processes, including cell-cell communication and immune responses. The compound’s molecular targets include galectins, which are involved in tumor progression and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The primary distinction between N-acetylallolactosamine and related disaccharides lies in the glycosidic bond orientation:

- N-Acetylallolactosamine (Galβ1-6GlcNAc) : Features a β1-6 linkage, enabling structural flexibility and branching in oligosaccharides.

- N-Acetyllactosamine (Galβ1-4GlcNAc) : Contains a β1-4 linkage, forming linear chains predominant in human milk oligosaccharides and glycoproteins .

- Lacto-N-neotetraose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc) : A tetrasaccharide incorporating N-acetyllactosamine as a repeating unit, highlighting its role in extending glycan chains .

Physicochemical Properties

Both isomers share the molecular formula C₁₄H₂₅NO₁₁ (molecular weight: 383.35 g/mol) but exhibit distinct physical behaviors due to linkage differences:

- Solubility : N-Acetyllactosamine has higher aqueous solubility, favoring its incorporation into hydrophilic glycoconjugates.

- Crystallinity : N-Acetylallolactosamine’s β1-6 linkage introduces steric hindrance, reducing crystallinity compared to the linear β1-4 isomer .

Data Table: Key Comparative Features

Research Findings and Implications

- Synthetic Utility: N-Acetylallolactosamine’s β1-6 linkage is pivotal for creating biomimetic branched glycans, which are challenging to achieve with β1-4 isomers. This property is exploited in designing glycan-based vaccines and diagnostics .

- Lectins and Binding : While N-acetyllactosamine is a high-affinity ligand for galectins, N-acetylallolactosamine’s branched structure may modulate binding specificity, offering insights into pathogen-host interactions .

- Scalability Challenges : The lower yield of N-acetylallolactosamine underscores the need for improved enzymatic or chemoenzymatic strategies to enhance production efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.